

Application Notes and Protocols for the Phase 1 Clinical Trial of ASTX295

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 1 clinical trial design for ASTX295, a novel, orally available small molecule inhibitor of the human homolog of murine double minute 2 (MDM2).[1] The information presented is intended to guide researchers and drug development professionals in understanding the scientific rationale, methodologies, and key findings of this early-stage clinical investigation.

Introduction to ASTX295

ASTX295 is an antagonist of MDM2, an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[2] By binding to MDM2, ASTX295 prevents the interaction between MDM2 and p53, thereby inhibiting the proteasomal degradation of p53.[1] This leads to the restoration of p53's transcriptional activity and the induction of apoptosis in cancer cells harboring wild-type p53.[1][2] Preclinical studies have demonstrated the potent in vitro activity of ASTX295 against MDM2 (IC50 <1 nM) and its ability to induce significant growth reduction in p53 wild-type, MDM2-amplified cancer cell lines.[3][4] The differentiated pharmacokinetic profile of ASTX295, with a predicted human half-life of 2-8 hours, was designed to minimize ontarget bone marrow toxicities, a challenge observed with first-generation MDM2 antagonists.[3] [4][5]

Phase 1 Clinical Trial Overview (NCT03975387)



The first-in-human, open-label, multicenter Phase 1/2 study (NCT03975387) was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of ASTX295 in patients with advanced solid tumors characterized by wild-type TP53.[2] [6][7]

Primary Objectives:

- To determine the safety and tolerability of ASTX295.
- To establish the recommended Phase 2 dose (RP2D) and schedule.

Secondary Objectives:

- To characterize the pharmacokinetic profile of ASTX295.
- To evaluate the pharmacodynamic effects of ASTX295 on the p53 pathway.
- To assess the preliminary anti-tumor activity of ASTX295.

Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG performance status of 0-2, and adequate organ and bone marrow function.[7] The study enrolled 83 participants across 14 cohorts.[7][8]

Data Presentation

Table 1: Phase 1 Dose Escalation and Recommended

Phase 2 Dose (RP2D)

Dosing Regimen	Dose Levels Explored	Dose Limiting Toxicities (DLTs)	Recommended Phase 2 Dose (RP2D)
Once Daily (QD)	Starting at 15 mg, escalated to 400 mg	Nausea, vomiting, diarrhea, fatigue[7][8] [9]	400 mg QD[7][8]
Twice Weekly (BIW)	Various, including 660 mg	Nausea, vomiting, diarrhea, fatigue[7][8] [9]	660 mg BIW[8][9]



Table 2: Pharmacokinetic Parameters of ASTX295

Parameter	Value	Notes
Median Time to Maximum Concentration (Tmax)	3 hours[7][8]	-
Mean Half-life (t1/2)	4-6 hours[8][9][10]	Consistent with the desired short duration of pathway modulation.[3]
Total Weekly Exposure (AUC)	Similar for 400 mg QD and 660 mg BIW regimens[7][8]	-

Table 3: Summary of Treatment-Related Adverse Events

(AEs) for RP2D Regimens

Adverse Event	400 mg QD Regimen	660 mg BIW Regimen
Most Common AEs	Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%)[7]	Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[9]
Grade 3 GI AEs	14.3%[8]	9.5%[8][9]
Grade ≥4 AEs	None reported[8][9]	None reported[8][9]
Thrombocytopenia	Not significant[8][10]	One subject with Grade 2[9]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis

Objective: To determine the plasma concentration-time profile of ASTX295.

Methodology:

- Sample Collection: Collect peripheral blood samples from patients at pre-defined time points before and after ASTX295 administration.
- Plasma Separation: Process blood samples to separate plasma.



- Bioanalysis: Quantify ASTX295 concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters including Cmax, Tmax, AUC, and t1/2.

Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To assess the modulation of the p53 pathway in response to ASTX295 treatment.

Methodology:

- Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at various time points after ASTX295 administration.[9]
- Gene Expression Analysis:
 - Isolate RNA from PBMCs.
 - Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of p53 target genes, such as MDM2 and p21.[9]
- Protein Level Analysis:
 - Prepare protein lysates from PBMCs.
 - Perform Western blotting or ELISA to measure the levels of p53 and its downstream targets.

Protocol 3: Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety profile of ASTX295.

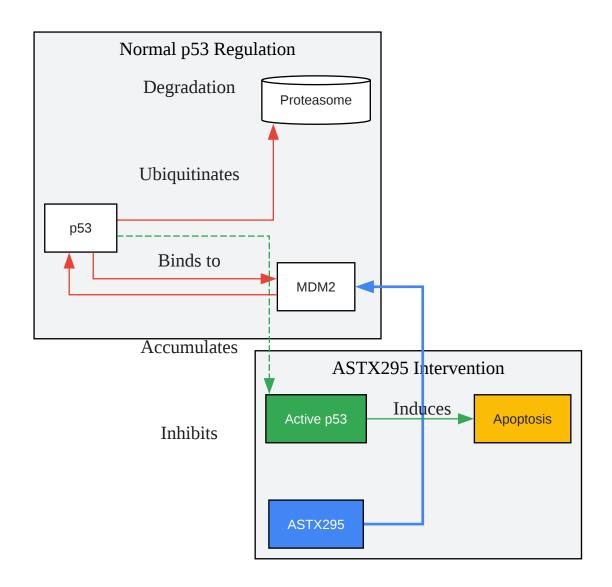
Methodology:

Adverse Event Monitoring: Continuously monitor and record all adverse events (AEs)
experienced by study participants.



- AE Grading: Grade the severity of AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).[7]
- Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, identify DLTs to determine the maximum tolerated dose (MTD).[9]
- Laboratory Assessments: Regularly monitor hematology and clinical chemistry parameters.

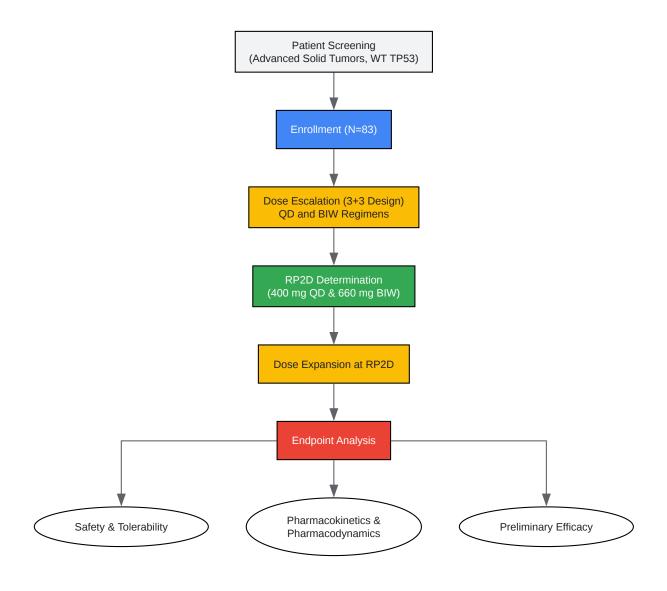
Visualizations



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Caption: Mechanism of action of ASTX295 in restoring p53 function.





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Caption: Workflow of the ASTX295 Phase 1 clinical trial.

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